
2-Methyl-6-benzoyloxybenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-benzoyloxybenzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with a methyl group at the 2-position and a benzoyloxy group at the 6-position, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-benzoyloxybenzoxazole typically involves the reaction of 2-aminophenol with benzoyl chloride under basic conditions to form the benzoyloxy intermediate. This intermediate is then cyclized with methylating agents to introduce the methyl group at the 2-position. The reaction conditions often involve the use of organic solvents such as acetone or methanol and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-benzoyloxybenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzoxazole core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-6-benzoyloxybenzoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-6-benzoyloxybenzoxazole involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This interaction can result in antimicrobial and anticancer effects by disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the benzoyloxy group, resulting in different chemical properties and biological activities.
6-Benzoyloxybenzoxazole: Lacks the methyl group, affecting its reactivity and applications.
2-Phenylbenzoxazole: Features a phenyl group instead of a methyl group, leading to variations in its biological activities.
Uniqueness
2-Methyl-6-benzoyloxybenzoxazole is unique due to the presence of both the methyl and benzoyloxy groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl) benzoate |
InChI |
InChI=1S/C15H11NO3/c1-10-16-13-8-7-12(9-14(13)18-10)19-15(17)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
UURDRYRXGSOJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

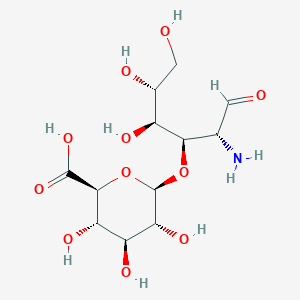
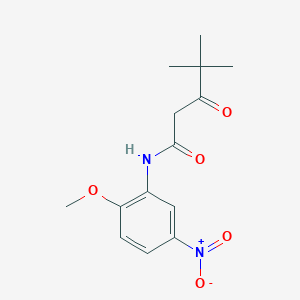
![1-[3-(Pyridin-2-ylmethoxy)phenyl]-hexan-1-ol](/img/structure/B8496342.png)

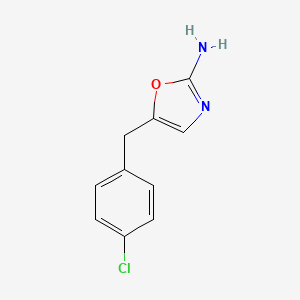
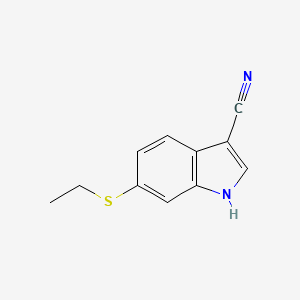
![2-Methyl-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol](/img/structure/B8496380.png)
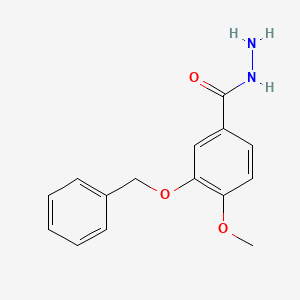
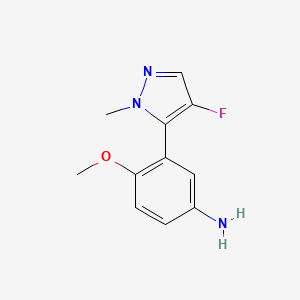
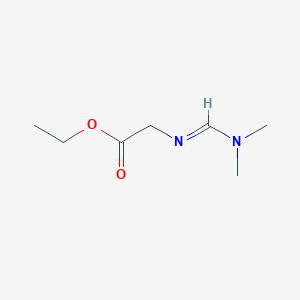
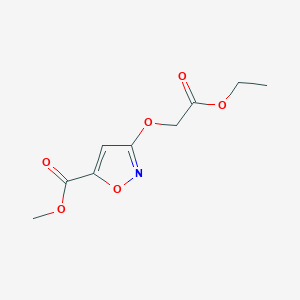
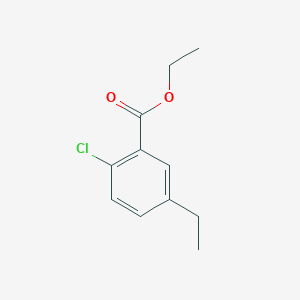
![{[(3,3-Dimethoxycyclobutyl)methoxy]methyl}benzene](/img/structure/B8496419.png)
